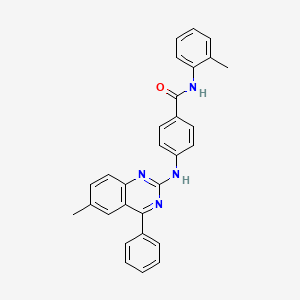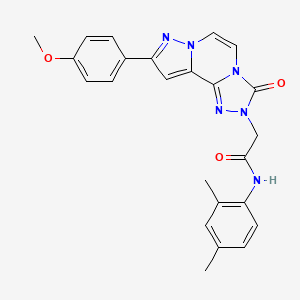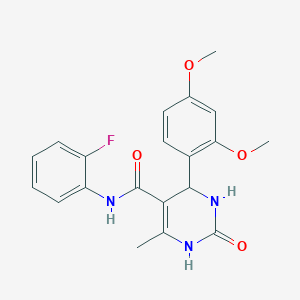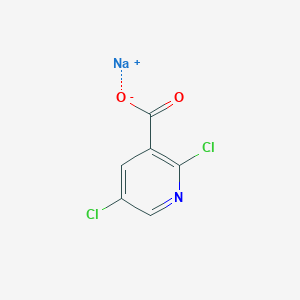
Sodium 2,5-dichloronicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,5-dichloronicotinate (SDN) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. SDN is a derivative of nicotinic acid, which is a water-soluble vitamin that plays a crucial role in energy metabolism. SDN is a white crystalline powder that is soluble in water and organic solvents. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor effects. In
Wissenschaftliche Forschungsanwendungen
Sodium Reduction in Processed Meat The significant role of sodium chloride in processed meat products for flavor, texture, and shelf-life is undeniable. However, the health implications of high sodium intake have led to strategies for sodium reduction. These include gradual reduction, use of salt substitutes, and innovative technologies like high pressure processing to maintain safety and taste without compromising microbial stability of low-sodium products (Inguglia et al., 2017).
Sodium in Energy Storage Sodium 2,5-dichloronicotinate's relevance extends into energy storage, particularly in sodium-ion batteries. These batteries are gaining attention for large-scale storage due to sodium's abundance and low cost. Research focuses on electrode materials and electrolytes to improve sodium-ion batteries for renewable energy and smart grid applications. Challenges include finding suitable materials for stable and efficient storage solutions (Pan, Hu, & Chen, 2013).
Sodium Hypochlorite in Endodontics Sodium hypochlorite is a common endodontic irrigant due to its effective disinfecting properties. Despite its benefits, its extravasation can lead to severe tissue damage. Guidelines have been proposed to manage sodium hypochlorite injuries effectively, emphasizing the importance of careful handling and immediate response to minimize complications (Farook et al., 2014).
Microbial Safety in Food Processing The antimicrobial properties of sodium chloride are crucial for ensuring the microbial safety of various food products. Sodium chloride inhibits the growth and toxin production of pathogens like Clostridium botulinum in processed meats and cheeses. Despite the push for sodium reduction, its importance in food safety underscores the need for balanced approaches that maintain food quality while addressing health concerns (Taormina, 2010).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
sodium;2,5-dichloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2.Na/c7-3-1-4(6(10)11)5(8)9-2-3;/h1-2H,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYLRJJTFPILFG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)[O-])Cl)Cl.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2NNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

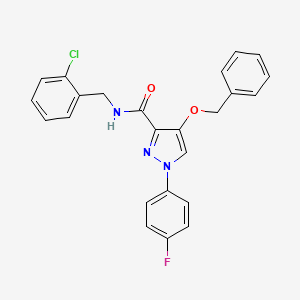
![1-methyl-3-({[(2-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole](/img/structure/B2836866.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2836868.png)
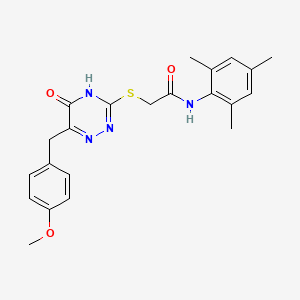
![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836872.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2836874.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2836875.png)


![N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-3-methoxybenzamide](/img/structure/B2836883.png)

